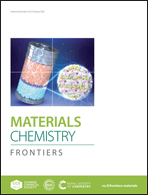A series of red iridium(iii) complexes using flexible dithiocarbamate derivatives as ancillary ligands for highly efficient phosphorescent OLEDs†
Materials Chemistry Frontiers Pub Date: 2019-03-19 DOI: 10.1039/C9QM00088G
Abstract
Five red cyclometalated iridium(III) complexes containing the unique four-membered ring Ir–S–C–S backbone with different dithiocarbamate derivatives as ancillary ligands and 1-(4-(trifluoromethyl)phenyl)isoquinoline (4tfmpiq) as the main ligand were synthesized at room temperature within ten minutes. The emission color (λpeak = 607–619 nm) and photoluminescence quantum efficiency (PLQY) (ΦP = 36.6–63.0%) can be effectively tuned by introducing different electron – donating substituents such as diisopropylamine (dipdtc), diphenylamine (dpdtc), bis(4-(tert-butyl)phenyl)amine (tBudpdtc), carbazole (Czdtc) and 3,6-di-tert-butyl-9H-carbazole (tBuCzdtc) into the dithiocarbamate ancillary ligands. Employing (4tfmpiq)2Ir(dipdtc) as the emitter, the organic light emitting diodes (OLEDs) with double emitting layers exhibit good performances with a maximum current efficiency (ηc,max) of 18.67 cd A−1, an EQEmax of 20.69% and low efficiency roll-off with an EQE of 18.11% at the practical luminance of 1000 cd m−2. The Commision Internationale de L’Eclairage coordinates of (0.660, 0.337) are quite close to the National Television System Comittee (NTSC) standard red emission. These results demonstrate that by introducing different electron – donating substituents into the dithiocarbamate ligands, the diversity of the S–C–S ligands is greatly enriched for red Ir(III) complexes and the corresponding OLEDs.

Recommended Literature
- [1] Building with graphene oxide: effect of graphite nature and oxidation methods on the graphene assembly†
- [2] Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†
- [3] Cadmium sulfide quantum dots stabilized by aromatic amino acids for visible light-induced photocatalytic degradation of organic dyes
- [4] Carbon dots for lysosome targeting and imaging of lysosomal pH and Cys/Hcy in living cells†
- [5] Cellular uptake and targeting of low dispersity, dual emissive, segmented block copolymer nanofibers†
- [6] Centrifugo-pneumatic sedimentation, re-suspension and transport of microparticles†
- [7] Characterisation of charge conduction networks in poly(3-hexylthiophene)/polystyrene blends using noise spectroscopy†
- [8] Cerebrospinal fluid: A specific biofluid for the biosensing of Alzheimer's diseases biomarkers
- [9] Building mental models of a reaction mechanism: the influence of static and animated representations, prior knowledge, and spatial ability†
- [10] Built-in electric field for photocatalytic overall water splitting through a TiO2/BiOBr P–N heterojunction†










